Pyrazolo[1,5-a]pyridine-3-carboximidamide
Description
Pyrazolo[1,5-a]pyridine-3-carboximidamide is a heterocyclic compound featuring a fused pyrazole and pyridine ring system, with a carboximidamide functional group at the 3-position. The compound’s synthesis typically involves the conversion of pyrazolo[1,5-a]pyridine-3-carboxylic acid to intermediates like acyl chlorides, followed by reactions with amines or hydroxylamine to yield carboxamides or carboximidamides, respectively .
The carboximidamide group (-C(=NH)NH₂) distinguishes this compound from related derivatives, as it introduces hydrogen-bonding capabilities and modulates electronic properties, which are critical for interactions with biological targets. Pyrazolo[1,5-a]pyridine derivatives have been explored for antimicrobial, antitumor, and kinase-inhibitory activities, with structural modifications at the 3-position often enhancing potency .
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carboximidamide |
InChI |
InChI=1S/C8H8N4/c9-8(10)6-5-11-12-4-2-1-3-7(6)12/h1-5H,(H3,9,10) |
InChI Key |
ZZOOWOOOBBAROL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridine-3-carboximidamide typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . Another approach involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .
Industrial Production Methods: Industrial production of pyrazolo[1,5-a]pyridine-3-carboximidamide may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. specific industrial methods for this compound are not widely documented in the literature.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the pyrazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-Tubercular Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyridine-3-carboximidamide derivatives as new anti-tubercular agents. A series of hybrids designed from this scaffold have shown promising in vitro activity against both drug-susceptive and drug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, one representative hybrid demonstrated a minimum inhibitory concentration (MIC) as low as 0.006 μg/mL against the susceptible H37Rv strain and MIC values ranging from 0.003 to 0.014 μg/mL against various drug-resistant strains . These findings suggest that pyrazolo[1,5-a]pyridine-3-carboximidamide could serve as a lead compound for developing new anti-tubercular medications.
2. Mechanism of Action
The mechanism through which pyrazolo[1,5-a]pyridine derivatives exert their anti-tubercular effects is believed to involve the inhibition of specific kinases that are crucial for the survival and replication of Mtb. The structural modifications at various positions of the pyrazolo ring can enhance binding affinity and selectivity towards these targets, thereby improving therapeutic outcomes while minimizing cytotoxicity .
Biochemical Interactions
1. Interaction with Nitric Oxide Pathways
Pyrazolo[1,5-a]pyridine-3-carboximidamide has been implicated in modulating nitric oxide (NO) signaling pathways via the soluble guanylate cyclase (sGC) system. This interaction is vital for various physiological processes, including smooth muscle relaxation and neuronal signaling. The compound's ability to enhance sGC activity could lead to therapeutic applications in cardiovascular disorders by promoting vasodilation and reducing blood pressure .
2. Potential in Cardiovascular Disease Treatment
Given its influence on NO signaling, pyrazolo[1,5-a]pyridine-3-carboximidamide derivatives may also be explored for their potential in treating cardiovascular diseases. By modulating the NO/cGMP pathway, these compounds could help manage conditions like hypertension and heart failure, where endothelial dysfunction plays a critical role .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in disease progression, making it a potential therapeutic agent .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Key Differences :
- Biological Activity: Pyrazolo[1,5-a]pyrimidine derivatives exhibit strong kinase inhibition (e.g., CDK2) by mimicking ATP binding, a mechanism less pronounced in pyrazolo[1,5-a]pyridine analogues .
Activity Data :
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-3-carboximidamide | CDK2 | 12 | |
| Pyrazolo[1,5-a]pyridine-3-carboximidamide | EphB3 Kinase | 45 |
Imidazo[1,2-a]pyridine-3-carboxamines
Key Differences :
- Core Structure : An imidazole fused to pyridine, differing in ring size and nitrogen placement.
- Lipophilicity : Imidazo[1,2-a]pyridine derivatives generally exhibit higher clogP values (e.g., 5.4–6.6), correlating with enhanced membrane permeability and intracellular activity compared to pyrazolo[1,5-a]pyridine-3-carboximidamide (clogP ~2.1–2.4) .
- Antimicrobial Efficacy : Imidazo analogues show superior potency against Mycobacterium tuberculosis (MIC = 0.2 μM vs. 1.5 μM for pyrazolo derivatives) .
Pyrazolo[1,5-a]pyridine-3-carboxamides
Key Differences :
- Functional Group : The carboxamide (-CONH₂) group replaces carboximidamide, reducing basicity and altering target selectivity.
- Synthetic Flexibility : Carboxamides are synthesized via direct amidation of carboxylic acids, a simpler process than carboximidamide formation, which requires hydroxylamine intermediates .
- Anticancer Activity : Carboximidamide derivatives demonstrate 2–3-fold higher potency in inhibiting tumor cell proliferation (e.g., IC₅₀ = 8 μM vs. 22 μM for carboxamides in HepG2 cells) .
SAR and Substituent Effects
Substituents at the 5-, 6-, and 7-positions significantly influence activity:
- 5-Position: Electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition but reduce solubility .
- 7-Position : Aromatic substituents (e.g., 4,6-dimethylpyrimidin-2-yl) improve binding to ATP pockets in kinases .
- 3-Position : Carboximidamide derivatives show superior PDE4 inhibition compared to carboxamides due to stronger hydrogen-bonding interactions .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : Pyrazolo[1,5-a]pyridine-3-carboximidamide exhibits moderate hepatic clearance (CLhep = 15 mL/min/kg) but lower than pyrazolo[1,5-a]pyrimidines (CLhep = 25 mL/min/kg) due to reduced cytochrome P450 interactions .
- Toxicity: Carboximidamide derivatives show minimal cytotoxicity in non-target cells (LD₅₀ > 100 μM), whereas imidazo analogues exhibit higher off-target effects (LD₅₀ = 50 μM) .
Biological Activity
Pyrazolo[1,5-a]pyridine-3-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitubercular agent. This article synthesizes various research findings regarding its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Antitubercular Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyridine-3-carboximidamide exhibit significant activity against Mycobacterium tuberculosis (Mtb). Notably, several studies have reported the synthesis and evaluation of these compounds as new anti-tubercular agents:
- In Vitro Potency : A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives demonstrated promising in vitro potency with minimum inhibitory concentration (MIC) values ranging from nanomolar levels against both drug-susceptible and multidrug-resistant strains of Mtb. For instance, one compound exhibited MIC values as low as 0.006 μg/mL against the H37Rv strain and 0.003 to 0.014 μg/mL against drug-resistant strains .
- In Vivo Efficacy : In mouse models infected with autoluminescent H37Ra strains, certain derivatives significantly reduced bacterial loads, indicating their potential for further development as therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazolo[1,5-a]pyridine-3-carboximidamide is crucial for optimizing its biological activity:
| Compound | MIC (H37Rv) | Cytotoxicity (Vero Cells) | Notes |
|---|---|---|---|
| Compound 5k | 0.006 μg/mL | Low | Effective in reducing bacterial burden in vivo |
| Compound 7 | 0.006 μg/mL | Very low | Promising lead for new anti-tubercular agents |
| Compound 6j | <0.002 μg/mL | Low | Good pharmacokinetic profile with oral bioavailability |
The modifications on the side chains of these compounds, particularly those linked with N-benzylic moieties, have been identified as crucial for enhancing antitubercular activity .
Case Studies and Research Findings
- Study on Derivatives : A study synthesized various diaryl-substituted pyrazolo[1,5-a]pyridine-3-carboxamide derivatives. The results showed that compounds with specific structural modifications yielded improved potency against resistant Mtb strains .
- Enzyme Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives related to pyrazolo[1,5-a]pyridine have shown broad-spectrum biological activities including enzyme inhibition which could be relevant for cancer therapy. For example, one derivative demonstrated IC50 values ranging from 0.037 to 0.71 μM against several kinases .
- Anticancer Activity : Some pyrazolo derivatives have exhibited anticancer properties by inhibiting cell proliferation in various cancer cell lines such as MCF7 and HCT116, with IC50 values indicating significant efficacy .
Q & A
Q. What are the standard synthetic routes for Pyrazolo[1,5-a]pyridine-3-carboximidamide derivatives?
The synthesis typically involves amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid intermediates with primary amines. For example, compounds are synthesized by reacting carboxylic acids (e.g., 8 or 11 ) with amines under reflux in dichloromethane (DCM) using coupling agents like EDCI/HOBt. Purification is achieved via column chromatography . Key Steps :
- Activation of the carboxylic acid group.
- Nucleophilic substitution with amines.
- Characterization via H/C NMR and HRMS.
Q. How are structural and purity analyses performed for these compounds?
Comprehensive characterization includes:
- Spectroscopy : H/C NMR to confirm substituent positions and purity.
- Mass Spectrometry : HRMS for molecular weight validation.
- X-ray Crystallography : To resolve ambiguous structural features (e.g., single-crystal analysis of 3d in pyrazolo[1,5-a]pyrimidine derivatives) .
- Elemental Analysis : Matching calculated and experimental C/H/N ratios (e.g., C: 61.65% vs. 61.78% observed in C₁₃H₁₁N₅O ) .
Q. What in vitro assays are used to evaluate biological activity?
- Antitubercular Testing : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with MIC values reported (e.g., compound 5s showed MIC = 0.78 μg/mL) .
- Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., Vero cells) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of antitubercular activity?
SAR studies highlight critical substituent effects:
| Position | Modification | Effect on MIC (μg/mL) | Reference |
|---|---|---|---|
| R₁ (C-5) | Electron-withdrawing groups (e.g., -NO₂) | ↑ Activity (MIC 0.78–1.56) | |
| R₂ (C-7) | Hydrophobic chains (e.g., -C₃H₇) | ↓ Solubility, ↑ toxicity |
Q. What strategies resolve contradictions in biological data across studies?
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., MABA vs. luciferase reporter phage assays).
- Compound Stability : Assess degradation in storage (e.g., HPLC monitoring).
- Structural Confirmation : Re-evaluate ambiguous structures via X-ray or 2D NMR .
Q. How can green chemistry principles enhance synthetic efficiency?
- Ultrasonic Irradiation : Reduces reaction time (e.g., from 24h to 2h) and improves yields (85–92%) in ethanol/water mixtures .
- Catalyst Optimization : Mild acids (e.g., acetic acid) minimize side reactions vs. strong acids .
Methodological Challenges
Q. How to address poor solubility in pharmacokinetic studies?
- Prodrug Design : Esterification of carboxylic acid groups (e.g., ethyl esters) improves bioavailability .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures for in vivo formulations .
Q. What computational tools predict binding modes with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
